molecular formula C10H22N2 B13200440 N,2-Dimethyl-N-propylpiperidin-4-amine

N,2-Dimethyl-N-propylpiperidin-4-amine

Cat. No.: B13200440
M. Wt: 170.30 g/mol
InChI Key: ZTAMJIBOSDEAOA-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-propylpiperidin-4-amine: is a chemical compound with the molecular formula C10H22N2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-N-propylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with propyl bromide in the presence of a base such as sodium hydride, followed by methylation using methyl iodide .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-N-propylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

N,2-Dimethyl-N-propylpiperidin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-Methylpiperidine
  • N-Ethylpiperidine
  • N-Propylpiperidine

Comparison: N,2-Dimethyl-N-propylpiperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,2-dimethyl-N-propylpiperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-4-7-12(3)10-5-6-11-9(2)8-10/h9-11H,4-8H2,1-3H3

InChI Key

ZTAMJIBOSDEAOA-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1CCNC(C1)C

Origin of Product

United States

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